molecular formula C11H12IN2Na2O10P B13146451 Sodium 2-((((2R,3S,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)oxidophosphoryl)acetate

Sodium 2-((((2R,3S,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)oxidophosphoryl)acetate

Cat. No.: B13146451
M. Wt: 536.08 g/mol
InChI Key: YNIPAUVHPQLNOH-VSDKSZJYSA-L
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Description

Sodium 2-((((2R,3S,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)oxidophosphoryl)acetate is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a tetrahydrofuran ring, and a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-((((2R,3S,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)oxidophosphoryl)acetate typically involves multi-step organic synthesis. The key steps may include:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between an appropriate amine and a carbonyl compound.

    Introduction of the iodine atom: This step may involve halogenation using reagents such as iodine or iodine monochloride.

    Formation of the tetrahydrofuran ring: This can be synthesized through cyclization reactions involving diols and appropriate catalysts.

    Final assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-((((2R,3S,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)oxidophosphoryl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The pyrimidine ring can be reduced under appropriate conditions.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution of the iodine atom can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biochemical pathways involving phosphorylated compounds.

    Medicine: Potential use as a therapeutic agent due to its unique structural features.

    Industry: Applications in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of Sodium 2-((((2R,3S,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)oxidophosphoryl)acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors involved in phosphoryl transfer reactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-(((2R,3S,4S,5R)-3,4-dihydroxy-5-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)oxidophosphoryl)acetate
  • Sodium 2-(((2R,3S,4S,5R)-3,4-dihydroxy-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)oxidophosphoryl)acetate

Uniqueness

The uniqueness of Sodium 2-((((2R,3S,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methoxy)oxidophosphoryl)acetate lies in the presence of the iodine atom, which can impart distinct chemical and biological properties compared to its chloro or bromo analogs. This can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C11H12IN2Na2O10P

Molecular Weight

536.08 g/mol

IUPAC Name

disodium;2-[[(2R,3S,4S,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]acetate

InChI

InChI=1S/C11H14IN2O10P.2Na/c12-4-1-14(11(20)13-9(4)19)10-8(18)7(17)5(24-10)2-23-25(21,22)3-6(15)16;;/h1,5,7-8,10,17-18H,2-3H2,(H,15,16)(H,21,22)(H,13,19,20);;/q;2*+1/p-2/t5-,7-,8+,10-;;/m1../s1

InChI Key

YNIPAUVHPQLNOH-VSDKSZJYSA-L

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(CC(=O)[O-])[O-])O)O)I.[Na+].[Na+]

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(CC(=O)[O-])[O-])O)O)I.[Na+].[Na+]

Origin of Product

United States

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